molecular formula C11H16ClNO3 B11820788 Ethyl 3-(3-amino-2-hydroxyphenyl)propanoate;hydrochloride

Ethyl 3-(3-amino-2-hydroxyphenyl)propanoate;hydrochloride

Cat. No.: B11820788
M. Wt: 245.70 g/mol
InChI Key: YENOPTDABVVADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-amino-2-hydroxyphenyl)propanoate;hydrochloride is a chemical compound with the molecular formula C11H15NO3·HCl. It is a derivative of propanoic acid and contains both amino and hydroxy functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-amino-2-hydroxyphenyl)propanoate;hydrochloride typically involves the esterification of 3-amino-2-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of anhydrous ethanol and a strong acid catalyst ensures high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-amino-2-hydroxyphenyl)propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(3-amino-2-hydroxyphenyl)propanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-amino-2-hydroxyphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-hydroxyphenyl)propanoate: Similar structure but lacks the amino group.

    Ethyl 3-(3-ethoxyphenyl)propanoate: Contains an ethoxy group instead of a hydroxy group.

    Ethyl 3-(4-hydroxyphenyl)propanoate: Hydroxy group is positioned differently on the aromatic ring.

Uniqueness

Ethyl 3-(3-amino-2-hydroxyphenyl)propanoate;hydrochloride is unique due to the presence of both amino and hydroxy functional groups, which provide versatility in chemical reactions and potential biological activities. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

ethyl 3-(3-amino-2-hydroxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-2-15-10(13)7-6-8-4-3-5-9(12)11(8)14;/h3-5,14H,2,6-7,12H2,1H3;1H

InChI Key

YENOPTDABVVADC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C(=CC=C1)N)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.